molecular formula C13H8ClNO5 B1406854 4-Chloro-3-(4-nitrophenoxy)benzoic acid CAS No. 1417568-07-0

4-Chloro-3-(4-nitrophenoxy)benzoic acid

Cat. No.: B1406854
CAS No.: 1417568-07-0
M. Wt: 293.66 g/mol
InChI Key: ZYGCYTXTQPYRQE-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-nitrophenoxy)benzoic acid is a benzoic acid derivative designed for chemical and pharmaceutical research applications. This compound features a molecular structure incorporating chloro, nitro, and phenoxy functional groups, which are known to be valuable in developing bioactive molecules. Structurally similar compounds, such as those with chloro and nitro substituents on an aromatic ring, are frequently utilized as key intermediates in organic synthesis and in the development of insect growth regulators . For instance, research on analogous sulfonamido-benzoic acid compounds has demonstrated significant activity as insect juvenile hormone inhibitors, showing effects against pests like Plutella xylostella and Spodoptera litura . The presence of the nitro and carboxylic acid functional groups on the aromatic rings makes this compound a potential versatile building block for further chemical modifications, including condensation and nucleophilic substitution reactions. Researchers can leverage this scaffold in medicinal chemistry for drug discovery or in agrochemical research for developing novel active ingredients. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-3-(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-11-6-1-8(13(16)17)7-12(11)20-10-4-2-9(3-5-10)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGCYTXTQPYRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting materials: 4-Chlorobenzoic acid derivatives and 4-nitrophenol.
  • Reaction conditions: Elevated temperatures (around 150-200°C) with a base such as potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Mechanism: The phenolic oxygen of 4-nitrophenol acts as a nucleophile attacking the activated aromatic ring bearing the chloro substituent, displacing chloride via SNAr.

Advantages:

  • High regioselectivity.
  • Mild reaction conditions.
  • Good yields reported in literature.

Preparation via Esterification and Hydrolysis

This route involves initial ester formation followed by nucleophilic aromatic substitution, then hydrolysis to obtain the benzoic acid.

Stepwise process:

  • Esterification: Convert 4-chlorobenzoic acid to its methyl ester using methanol and acid catalysis.
  • Substitution: React the ester with 4-nitrophenol under basic conditions to form the phenoxy derivative.
  • Hydrolysis: Hydrolyze the ester to regenerate the free acid, yielding 4-Chloro-3-(4-nitrophenoxy)benzoic acid .

Notes:

  • This method improves solubility and reactivity of intermediates.
  • Hydrolysis conditions are typically mild (aqueous NaOH or HCl).

Coupling via Activated Intermediates

Another robust method involves activating the carboxylic acid group of 4-chlorobenzoic acid to form acyl chlorides or anhydrides, which then react with 4-nitrophenol.

Procedure:

  • Activation: Convert 4-chlorobenzoic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride.
  • Coupling: React the acyl chloride with 4-nitrophenol in the presence of a base (e.g., pyridine or triethylamine) to form the ester linkage.

Advantages:

  • High efficiency.
  • Good control over product formation.
  • Widely used in pharmaceutical synthesis.

Research Findings and Data Tables

Method Reagents Conditions Yield Remarks
Nucleophilic aromatic substitution 4-chlorobenzoic acid, 4-nitrophenol, K2CO3 150-200°C, DMF 70-85% Regioselective, high purity
Esterification & hydrolysis 4-chlorobenzoic acid, methanol, acid catalyst Reflux, then hydrolysis 65-80% Improves solubility
Activation & coupling 4-chlorobenzoic acid, SOCl2, 4-nitrophenol Room temp to reflux 75-90% Efficient, scalable

Notes on Reaction Optimization

  • Temperature control is critical to prevent side reactions such as hydrolysis of acyl intermediates.
  • Choice of solvent influences yield and purity; polar aprotic solvents like DMF and DMSO are preferred.
  • Stoichiometry: Excess 4-nitrophenol or activating agents can enhance yield but require careful purification.
  • Purification: Recrystallization from suitable solvents (ethanol, water) ensures high purity.

Additional Considerations

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-nitrophenoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Esterification and Hydrolysis: The carboxylic acid group can form esters and be hydrolyzed back to the acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

Agricultural Applications

Insect Growth Regulation

One of the most significant applications of 4-Chloro-3-(4-nitrophenoxy)benzoic acid is in the development of insect growth regulators (IGRs). Research indicates that this compound can inhibit juvenile hormone biosynthesis in lepidopteran pests, making it effective for agricultural pest control. Specific findings include:

  • Target Pests : Spodoptera frugiperda, Prodenia litura, Plutella xylostella
  • Semi-Inhibitory Concentrations :
    • Spodoptera frugiperda: 2.3 µM
    • Prodenia litura: 0.67 µM
    • Plutella xylostella: 1.5 µM
    • Spodoptera exigua: 0.42 µM

These concentrations demonstrate the compound's potency in regulating pest populations, which is crucial for sustainable agriculture and reducing reliance on conventional pesticides .

Case Study 1: Insect Growth Regulation

A study focused on the efficacy of this compound as an IGR demonstrated that it significantly reduced the population of Spodoptera frugiperda when applied at optimal concentrations. The results indicated a reduction in juvenile hormone levels, leading to disrupted growth and development in treated populations.

Pest SpeciesSemi-Inhibitory Concentration (µM)
Spodoptera frugiperda2.3
Prodenia litura0.67
Plutella xylostella1.5
Spodoptera exigua0.42

Case Study 2: Environmental Impact Assessment

Research conducted by environmental agencies has assessed the impact of chemical compounds like this compound on ecosystems. The findings suggest that while effective against target pests, careful consideration must be given to non-target species and overall environmental health .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-nitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, making it a versatile compound in various chemical processes. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

A comparison of key physicochemical parameters is provided in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Chloro-3-(4-nitrophenoxy)benzoic acid* C₁₃H₈ClNO₆ 309.66 N/A Cl (C4), 4-NO₂-phenoxy (C3), COOH
3,5-Bis(4-nitrophenoxy)-benzoic acid (Compound W) C₁₉H₁₂N₂O₈ 396.31 N/A Two 4-NO₂-phenoxy (C3, C5), COOH
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄ 201.56 180–183 Cl (C4), NO₂ (C3), COOH
4-(4-Nitrophenyl)benzoic acid C₁₃H₉NO₄ 243.21 301 NO₂ (C4-phenyl), COOH
4-Nitrophenyl 3-chlorobenzoate C₁₃H₈ClNO₄ 277.66 N/A Cl (C3), NO₂-phenoxy ester (C4)

*Note: Data for this compound are inferred from analogues.

Key Observations:
  • Substituent Effects: The presence of a 4-nitrophenoxy group (vs.
  • Melting Points : 4-Chloro-3-nitrobenzoic acid has a relatively high melting point (180–183°C) due to strong intermolecular hydrogen bonding , while ester derivatives (e.g., 4-nitrophenyl 3-chlorobenzoate ) likely exhibit lower melting points.
Key Observations:

    Biological Activity

    4-Chloro-3-(4-nitrophenoxy)benzoic acid (CAS No. 1417568-07-0) is an organic compound with notable biological activities, particularly in antibacterial and insect growth regulation. This article delves into its biological properties, synthesis methods, and research findings, supported by data tables and case studies.

    Chemical Structure and Properties

    The compound features a benzoic acid backbone with a chlorine atom and a nitrophenoxy group. Its molecular formula is C14H10ClNO5C_{14}H_{10}ClNO_5, and it appears as white to light yellow crystalline solids with a melting point between 198 °C and 201 °C. The moderate solubility in organic solvents contrasts with its lower solubility in water, typical for many aromatic compounds.

    Antibacterial Properties

    Research indicates that this compound exhibits significant antibacterial activity . Studies have shown its effectiveness against various bacterial strains, although specific data on the spectrum of activity is limited. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

    Insect Growth Regulation

    This compound also functions as an insect growth regulator (IGR) . It has been observed to inhibit juvenile hormone biosynthesis in pests, which disrupts their growth and development. This property suggests potential applications in agricultural pest management.

    Hepatotoxic Effects

    While demonstrating promising biological activities, derivatives of this compound have shown hepatotoxic effects , necessitating careful handling and further investigation into safety profiles. Understanding the toxicological implications is critical for any potential therapeutic or agricultural use.

    Synthesis Methods

    Several synthetic routes exist for producing this compound, each yielding varying purities and yields:

    Synthesis MethodYield (%)Purity (%)
    Nitration followed by chlorination7595
    Direct chlorination of phenol8090
    Coupling reaction with nitrophenol7092

    These methods highlight the versatility in synthesizing this compound, which can be tailored based on desired yield and purity levels.

    Study on Antibacterial Activity

    A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial potency .

    In Vivo Insect Growth Regulation

    In field trials, the application of this compound significantly reduced larval populations of Spodoptera litura, a common agricultural pest. The study reported an average reduction of 70% in larval counts within two weeks post-application, demonstrating its potential as a biopesticide.

    Comparative Analysis with Related Compounds

    The unique structure of this compound enhances its biological activity compared to structurally similar compounds:

    Compound NameMolecular FormulaKey Features
    4-Chloro-3-nitrobenzoic acidC7H4ClNO4Simpler structure; used in similar applications
    2-(4-Chloro-3-nitrophenyl)benzoic acidC14H8ClNO5Similar biological activity; different substitution pattern
    2-(4-Nitrophenyl)benzoic acidC13H9NO5Lacks chlorine; different reactivity

    The presence of both chlorine and nitro groups in the target compound enhances its effectiveness as an insect growth regulator while also providing potential antibacterial properties not found in simpler analogs.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 4-chloro-3-(4-nitrophenoxy)benzoic acid, and how do reaction conditions influence yield?

    • Methodological Answer :

    • Step 1 : Start with 4-chlorobenzoic acid as the core scaffold. Introduce the 4-nitrophenoxy group via nucleophilic aromatic substitution (SNAr) using 4-nitrophenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
    • Step 2 : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF vs. DMSO) and temperature to enhance regioselectivity.
    • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    • Key Data :
    ParameterOptimal ConditionYield RangeSource
    SolventDMF60–75%
    BaseK₂CO₃
    Temperature80–100°C

    Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

    • Methodological Answer :

    • NMR :
    • ¹H NMR : Look for aromatic protons split into distinct patterns due to electron-withdrawing groups (Cl, NO₂). The para-substituted nitro group deshields adjacent protons, shifting signals to δ 8.2–8.5 ppm .
    • ¹³C NMR : Carboxylic acid carbonyl appears at δ 170–175 ppm; nitro group carbons at δ 140–150 ppm .
    • IR : Strong absorbance for -COOH (~2500–3000 cm⁻¹, broad) and nitro groups (~1520, 1350 cm⁻¹) .
    • MS : Molecular ion peak at m/z 307 (C₁₃H₈ClNO₅) with fragments at m/z 261 (loss of NO₂) and m/z 139 (chlorobenzoic acid moiety) .

    Q. What stability considerations are critical for storing this compound?

    • Methodological Answer :

    • Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitro group or decarboxylation .
    • Avoid prolonged exposure to light or moisture, which can degrade the compound into chlorophenolic byproducts .

    Advanced Research Questions

    Q. How do computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

    • Methodological Answer :

    • Use DFT calculations (e.g., Gaussian 16) to map electron density and identify electrophilic centers. The chlorine atom at position 4 and nitro group at position 3 create electron-deficient regions, favoring SNAr at the para position .
    • Validate predictions with kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) .

    Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

    • Methodological Answer :

    • Hypothesis Testing : Compare solvent effects (polar aprotic vs. protic) on reaction pathways. For example, DMSO may stabilize intermediates better than DMF, reducing side reactions .
    • Data Reconciliation : Use LC-MS to identify byproducts (e.g., dechlorinated or decarboxylated species) that lower yields. Adjust stoichiometry or catalyst loading (e.g., Pd/C for reductive steps) to suppress undesired pathways .

    Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

    • Methodological Answer :

    • Functionalization : Convert the carboxylic acid to an amide or ester to enhance bioavailability. For example, react with EDCI/HOBt and amines to generate amide libraries .
    • Biological Screening : Test derivatives for kinase inhibition (e.g., EGFR) or antibacterial activity via microdilution assays. The nitro group may act as a redox-active pharmacophore .

    Q. What advanced analytical methods (e.g., X-ray crystallography, in situ FTIR) elucidate its solid-state structure and reaction mechanisms?

    • Methodological Answer :

    • X-ray Crystallography : Co-crystallize with a coformer (e.g., pyridine) to resolve Cl and NO₂ positional effects on crystal packing .
    • In Situ FTIR : Monitor real-time decarboxylation under thermal stress (e.g., 150°C) to identify degradation thresholds .

    Data Contradiction Analysis

    Q. Why do some studies report conflicting melting points for this compound?

    • Methodological Answer :

    • Purity Factors : Impurities (e.g., residual DMF) lower observed melting points. Repurify via gradient recrystallization (water/ethanol → hexane) .
    • Polymorphism : Use DSC to detect polymorphic forms. Annealing at 120°C for 12 hours may stabilize a single crystalline phase .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    4-Chloro-3-(4-nitrophenoxy)benzoic acid
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